2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

Description

Historical Context and Evolution of 2H-Indol-2-one Chemistry

The history of 2H-Indol-2-one, or oxindole (B195798), is intrinsically linked to the study of the dye indigo (B80030). In the 19th century, the German chemist Adolf von Baeyer embarked on pioneering research to determine the structure of indigo. chemistryviews.orgwikipedia.org His work led to the first synthesis of the parent compound, indole (B1671886), in 1866. researchgate.net This was achieved through a process that involved the conversion of indigo to isatin (B1672199), which was then reduced to form oxindole. chemistryviews.org Subsequently, Baeyer successfully reduced oxindole using zinc dust to isolate indole for the first time. researchgate.netredalyc.org

This foundational work laid the groundwork for the field of indole chemistry. Over the following decades, interest in indole and its derivatives, including oxindoles, grew substantially, especially after it was discovered that the indole core is a fundamental component of many important alkaloids, such as tryptophan. wikipedia.org The development of new synthetic methods has been a continuous area of investigation, evolving from the classical approaches like the Baeyer–Emmerling indole synthesis of 1869 to modern, more efficient catalytic methods. wikipedia.org The evolution of synthetic strategies has enabled chemists to create a vast library of substituted oxindoles, allowing for extensive exploration of their chemical and biological properties. nih.gov

The Significance and Contemporary Research Interest in 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

While specific research focusing exclusively on 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- is not extensively documented in publicly available literature, the broader class of substituted oxindoles is a subject of intense contemporary research. The oxindole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov

Derivatives of 1,3-dihydro-2H-indol-2-one have been reported to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, anti-HIV, and anticancer properties. nih.govnih.gov The substitution pattern on both the benzene (B151609) and pyrrole (B145914) rings plays a crucial role in determining the specific biological activity and potency of the compound. For instance, substitutions at the C3 position are particularly important for modulating activity, and creating stereospecific centers at this position is a key focus of many synthetic efforts. nih.gov

Substitutions on the benzene ring, such as the methyl groups at the 5- and 6-positions in 5,6-dimethyloxindole, are known to influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, affect how the molecule interacts with biological targets. The contemporary research interest in substituted oxindoles lies in their potential as therapeutic agents, with ongoing efforts to synthesize and screen novel derivatives for various diseases. juniperpublishers.commdpi.com The development of efficient, enantioselective synthetic methods to access these complex molecules remains a significant goal for organic and medicinal chemists. nih.gov

Fundamental Structural Framework and IUPAC Nomenclature of the 2H-Indol-2-one System

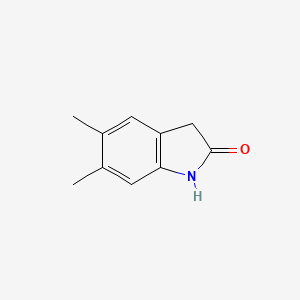

The fundamental structure of the 2H-Indol-2-one system is a bicyclic heterocycle. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the parent compound is 1,3-dihydro-2H-indol-2-one. iupac.org This name is derived from its relationship to indole. The "1,3-dihydro" prefix indicates the saturation of the bond between positions 1 (the nitrogen atom) and 2, and the bond between positions 2 and 3 of the five-membered ring. The "2H" specifies the position of the indicated hydrogen atom, and the "-2-one" suffix denotes the presence of a ketone (carbonyl group) at the C2 position. This parent compound is more commonly known by its semi-systematic name, oxindole.

The specific compound, 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, features two methyl (-CH3) groups attached to the benzene ring at positions 5 and 6. The numbering of the bicyclic system begins with the nitrogen atom as position 1 and proceeds around the five-membered ring before continuing to the fusion carbons and around the six-membered benzene ring.

Physicochemical Properties of the Parent Compound

| Property | Value |

|---|---|

| IUPAC Name | 1,3-Dihydro-2H-indol-2-one |

| Other Names | Oxindole, 2-Indolinone |

| CAS Number | 59-48-3 |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g·mol⁻¹ |

Physicochemical Properties of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

| Property | Value |

|---|---|

| IUPAC Name | 1,3-Dihydro-5,6-dimethyl-2H-indol-2-one |

| Other Names | 5,6-Dimethyloxindole |

| CAS Number | 36546-60-2 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g·mol⁻¹ |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-3-8-5-10(12)11-9(8)4-7(6)2/h3-4H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIANDNABPJQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543952 | |

| Record name | 5,6-Dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100487-73-8 | |

| Record name | 5,6-Dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl and Its Analogs

Classical Synthetic Routes to 2H-Indol-2-one Derivatives

Traditional methods for constructing the oxindole (B195798) core often involve multi-step sequences that rely on fundamental organic reactions, such as intramolecular cyclizations of pre-functionalized aromatic precursors.

Multi-Step Approaches for the Construction of the 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Core

Several classical named reactions provide reliable pathways to the oxindole skeleton, which can be adapted for the synthesis of the 5,6-dimethyl derivative.

Stollé Synthesis: The Stollé synthesis is a direct and versatile method for preparing oxindoles from anilines and α-haloacid chlorides or oxalyl chloride. wikipedia.org The process involves an initial acylation of the aniline (B41778) followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction to close the five-membered ring. For the target molecule, this route would commence with the acylation of 3,4-dimethylaniline (B50824) with α-chloroacetyl chloride to form the key intermediate, 2-chloro-N-(3,4-dimethylphenyl)acetamide. Subsequent treatment with a Lewis acid, such as aluminum chloride (AlCl₃), would induce cyclization to yield 5,6-dimethyloxindole.

Reductive Cyclization of 2-Nitrophenyl Derivatives: Another robust classical approach involves the reductive cyclization of a suitably substituted (2-nitrophenyl)acetic acid. wikipedia.org This method begins with the preparation of (4,5-dimethyl-2-nitrophenyl)acetic acid. The nitro group in this precursor is then reduced to an amine, typically using reducing agents like zinc or iron in acetic acid, or through catalytic hydrogenation. The resulting amino group undergoes spontaneous intramolecular condensation with the adjacent carboxylic acid function to form the lactam ring of the 5,6-dimethyloxindole core. wikipedia.orgrsc.org

Hinsberg Oxindole Synthesis: The Hinsberg synthesis utilizes the reaction of secondary aryl amines with the bisulfite adduct of glyoxal (B1671930) to form oxindoles. drugfuture.comchem-station.comwikipedia.org While traditionally applied to N-substituted anilines, this method highlights the classical approach of building the heterocyclic ring from acyclic precursors.

Design and Synthesis of Key Precursors for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

The success of classical syntheses hinges on the availability of specifically substituted starting materials.

3,4-Dimethylaniline: This is a crucial precursor for methods like the Stollé synthesis. It can be prepared through several routes, including the catalytic hydrogenation of 3,4-dimethyl-1-nitrobenzene using catalysts like Raney nickel or palladium on carbon. prepchem.com An alternative synthesis involves the ammonolysis of 4-bromo-ortho-xylene at elevated temperature and pressure in the presence of a copper catalyst. google.com

(4,5-Dimethyl-2-nitrophenyl)acetic acid: This precursor is central to the reductive cyclization pathway. Its synthesis can be envisioned starting from o-xylene (B151617) (1,2-dimethylbenzene). Nitration of o-xylene would yield a mixture of isomers, from which 4,5-dimethyl-1-nitrobenzene can be isolated. Subsequent functionalization, for instance, via chloromethylation followed by cyanide displacement and hydrolysis, would provide the desired (4,5-dimethyl-2-nitrophenyl)acetic acid. Methodologies for the synthesis of related 2-nitro-4-substituted phenylacetic acids are well-documented. google.com

Modern and Sustainable Synthetic Strategies for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability, leading to the development of powerful catalytic methods for the construction of heterocyclic systems.

Catalytic Approaches in the Synthesis of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

Catalysis offers significant advantages over classical methods, including milder reaction conditions, higher yields, and improved functional group tolerance.

Palladium catalysis has been particularly transformative in the synthesis of oxindoles. The most prominent method is the intramolecular α-arylation of N-aryl α-haloacetamides, a reaction closely related to the Buchwald-Hartwig amination. organic-chemistry.org

In this approach, 2-chloro-N-(3,4-dimethylphenyl)acetamide (the same intermediate used in the Stollé synthesis) is treated with a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This system facilitates an intramolecular C-C bond formation to furnish 5,6-dimethyloxindole, often in high yields and under significantly milder conditions than the corresponding Friedel-Crafts reaction. organic-chemistry.org Various palladium sources and ligands can be employed to optimize the reaction.

Beyond the synthesis of the core, transition metals can be used for the late-stage functionalization of the oxindole skeleton through C-H activation, allowing for the introduction of additional substituents. nsf.govmdpi.com

Table 1: Comparison of Transition Metal-Catalyzed Methods for Oxindole Synthesis

| Catalytic System | Precursor Type | Reaction Type | Advantages |

| Pd(OAc)₂ / Phosphine Ligand | N-Aryl-α-chloroacetamide | Intramolecular α-Arylation | High yields, mild conditions, broad functional group tolerance. organic-chemistry.org |

| Rhodium(III) Catalysts | Indoles / Anilides | C-H Activation / Annulation | Access to complex fused systems, high atom economy. |

| Nickel Catalysts | Anilides / Alkyl Halides | Domino Heck/Suzuki Coupling | Use of less expensive metals, construction of all-carbon quaternary centers. |

| Copper Catalysts | N-(Arylsulfonyl)acrylamides | Radical Cyclization | Access to sulfonated oxindoles via a multi-component reaction. nih.gov |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the construction of chiral molecules without the use of metals. In the context of oxindoles, organocatalysis is predominantly used for the enantioselective functionalization of the C3 position, which often has a significant impact on the molecule's biological activity. nih.gov

While direct organocatalytic synthesis of the oxindole core is less common, the modification of a pre-formed 5,6-dimethyloxindole is a key modern strategy. For example, the C3 methylene (B1212753) group of the oxindole can participate in various asymmetric transformations. Proline and its derivatives are effective catalysts for asymmetric aldol (B89426) reactions between oxindoles and aldehydes. rsc.org Chiral phosphoric acids and tertiary amines have been used to catalyze asymmetric Michael additions, Friedel-Crafts alkylations, and [3+2] cycloadditions, yielding complex and enantioenriched spirocyclic oxindoles. chemrxiv.org

Table 2: Representative Organocatalytic Functionalizations of the Oxindole Core

| Organocatalyst Type | Reaction Type | Substrates | Product Type |

| Chiral Phosphoric Acid | Asymmetric [2+4] Cycloaddition | 3-Vinylindoles, ortho-Quinone Methides | Chiral Indole-containing Chromans |

| Proline / Derivatives | Asymmetric Aldol Reaction | Oxindoles, Aldehydes/Ketones | Chiral 3-hydroxy-3-substituted oxindoles. rsc.org |

| Chiral Squaramides / Thioureas | Asymmetric Michael Addition | Methyleneoxindoles, Nitroalkenes | Chiral 3-substituted spirooxindoles. chemrxiv.org |

| Chiral Diamines | Asymmetric [3+2] Cycloaddition | Methyleneoxindoles, Azomethine Ylides | Chiral Dispirooxindoles |

Biocatalytic Transformations Towards 2H-Indol-2-one Scaffolds

The development of efficient and environmentally benign synthetic strategies for producing 2H-indol-2-one (oxindole) scaffolds is of significant interest due to their prevalence in bioactive molecules. researchgate.net Biocatalysis has emerged as a powerful approach, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions, thereby offering a sustainable alternative to traditional chemical methods. researchgate.net

Bio-inspired synthetic methods have been developed that mimic biological processes. For instance, a catalytic aerobic transformation inspired by the biosynthesis of melanin (B1238610) has been reported for the synthesis of oxindoles. This method employs a small-molecule mimic of the enzyme tyrosinase to achieve a dual C–H functionalization of phenols. nih.gov Tyrosinase, a copper-containing enzyme, typically avoids radical-based oxidations by managing the activation of molecular oxygen within its dinuclear copper active site. nih.gov This bio-inspired approach couples the dehydrogenative C–N bond formation required for the oxindole ring with the reduction of molecular oxygen, presenting an efficient and controlled pathway. nih.gov

Furthermore, photoenzymatic strategies are being explored for the synthesis of oxindoles, combining the selectivity of enzymes with the energy of light to drive unique chemical reactions. researchgate.net Enzymes are also utilized in the synthesis of oxindole derivatives that act as inhibitors for other enzymes. For example, a series of 3-substituted oxindoles were synthesized to serve as inhibitors of the human indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. nih.gov While these methods demonstrate the potential for biocatalytic synthesis of the core oxindole structure, their specific application to produce 1,3-dihydro-5,6-dimethyl-2H-indol-2-one would depend on the substrate specificity of the chosen enzyme systems.

Green Chemistry Principles Applied to 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Synthesis

The integration of green chemistry principles into the synthesis of 2H-indol-2-one derivatives aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances.

A significant advancement in the green synthesis of 1,3-dihydro-2H-indol-2-one derivatives involves the use of solvent-free reaction conditions. One reported method describes the reaction of isatin (B1672199) with methyl ketones in the presence of sodium hydride (NaH) at room temperature without any solvent. iau.ir This procedure proceeds by simple mixing of the starting materials and affords the desired 3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one derivatives in high yields (up to 95%). iau.ir The proposed mechanism involves the formation of an isatin anion, which then acts as a base to generate a carbanion from the methyl ketone. This carbanion subsequently performs a nucleophilic addition to another molecule of isatin to form the product. iau.ir Eliminating the solvent reduces chemical waste, simplifies purification, and lowers operational costs and hazards.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. durham.ac.ukmdpi.com This technology has been successfully applied to the synthesis of various indole-containing heterocyclic compounds. For example, an efficient protocol for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes a copper-catalyzed intramolecular N-arylation under microwave irradiation. This method produces tetracyclic products in good to excellent yields (83–97%) within very short reaction times (45–60 minutes). nih.gov

Similarly, the Leimgruber–Batcho indole (B1671886) synthesis has been enhanced using microwave acceleration, allowing for the rapid preparation of heteroaromatic enamine intermediates which are precursors to indoles. durham.ac.uk The application of microwave heating can significantly reduce reaction times in the synthesis of various indole derivatives, including those functionalized with different electron-withdrawing and -donating groups. mdpi.com These examples demonstrate the potential of MAOS to efficiently produce the 1,3-dihydro-5,6-dimethyl-2H-indol-2-one scaffold, offering significant improvements in terms of energy efficiency and process speed.

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| CuI-catalyzed Intramolecular N-arylation | Microwave (90 °C) | 45-60 min | 83-97% | nih.gov |

| Leimgruber–Batcho Indole Synthesis | Microwave (180 °C) | ~2.5 hours | Good yields | durham.ac.uk |

| Leimgruber–Batcho Indole Synthesis | Conventional Heating | Prolonged times | Variable yields | durham.ac.uk |

| Multi-component Cyclization | Microwave | 1-4 min | Excellent yields | mdpi.com |

| Multi-component Cyclization | Conventional Heating | Several hours | Moderate to good yields | nih.gov |

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. uc.pt This technology has been applied to the synthesis of a wide range of heterocyclic compounds, including indoles. durham.ac.ukresearchgate.net

In a typical flow synthesis setup, reactants are pumped through a series of tubes or channels, often passing through heated or irradiated zones where the reaction occurs. durham.ac.uk Intermediates can be purified in-line using solid-supported reagents or scavengers before the next reaction step. durham.ac.uk For example, a multi-step sequence for synthesizing triazoles from aldehydes was successfully implemented in a flow system, incorporating in-line purification to yield clean products. durham.ac.uk The Fischer indole synthesis, a classic method for preparing indoles, has also been adapted to continuous flow processes, resulting in higher yields and significantly shorter reaction times compared to batch methods. researchgate.net The application of flow chemistry to the production of 1,3-dihydro-5,6-dimethyl-2H-indol-2-one could enable a more efficient, safer, and scalable manufacturing process, which is particularly advantageous for industrial production. uc.ptnih.gov

Green chemistry emphasizes the design of chemical processes that maximize the incorporation of all materials used in the process into the final product. Two key metrics for evaluating the efficiency and environmental impact of a synthesis are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy calculates the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. sheldon.nl An ideal reaction would have an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. rsc.org Rearrangement and addition reactions often have high atom economies, while substitution and elimination reactions tend to be less economical due to the formation of byproducts. sescollege.ac.in

E-Factor provides a more comprehensive measure of the waste generated in a process. It is defined as the total mass of waste produced divided by the mass of the desired product. sheldon.nl This metric includes not only byproducts but also solvent losses, unreacted starting materials, and reagents used in workup and purification. A lower E-factor indicates a more environmentally friendly process.

For the synthesis of 1,3-dihydro-5,6-dimethyl-2H-indol-2-one, evaluating different synthetic routes based on these metrics is crucial. For example, a synthesis that proceeds via a cycloaddition or a rearrangement would likely have a higher atom economy than a multi-step route involving protecting groups and generating stoichiometric byproducts. Similarly, a process that utilizes catalytic reagents, avoids hazardous solvents, and simplifies purification will have a significantly lower E-Factor. rsc.org

| Metric | Formula | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy (%) | (MW of product / Σ MW of reactants) x 100 | 100% | Measures the efficiency of atom incorporation from reactants to product. rsc.org |

| E-Factor | Total mass of waste / Mass of product | 0 | Quantifies the amount of waste generated per unit of product. sheldon.nl |

| Reaction Mass Efficiency (%) | (Mass of product / Σ Mass of reactants) x 100 | 100% | Considers the chemical yield and stoichiometry. rsc.org |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Evaluates the total mass input (reactants, solvents, reagents) relative to the product mass. rsc.org |

Optimization of Reaction Conditions and Yield for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis for a target molecule like 1,3-dihydro-5,6-dimethyl-2H-indol-2-one. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reactant stoichiometry to identify the optimal set of conditions.

For the synthesis of related heterocyclic scaffolds like 5,6-dihydropyrazolo[5,1-a]isoquinolines, a detailed optimization study was conducted. nih.gov The reaction involved C,N-cyclic azomethine imines and α,β-unsaturated ketones. Researchers screened various bases (e.g., K2CO3, Cs2CO3, DBU), oxidants (e.g., DDQ, chloranil), and solvents (e.g., THF, Toluene, CH3CN). nih.gov It was found that using K2CO3 as the base, DDQ as the oxidant, and THF as the solvent at 50 °C provided the highest yield of the desired product (81%). nih.gov This systematic approach highlights how tuning each reaction component can dramatically impact the outcome.

A similar optimization strategy would be essential for the synthesis of 1,3-dihydro-5,6-dimethyl-2H-indol-2-one. For instance, in a potential synthesis route involving an intramolecular cyclization, factors such as the choice of catalyst (e.g., palladium or copper complexes), the type of ligand, the base, and the reaction temperature would all need to be carefully evaluated to maximize the yield and minimize the formation of side products.

| Entry | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chloranil | - | THF | 50 | Trace |

| 2 | Chloranil | K2CO3 | Toluene | 50 | 45 |

| 3 | Chloranil | K2CO3 | CH3CN | 50 | 56 |

| 4 | Chloranil | K2CO3 | THF | 50 | 65 |

| 5 | DDQ | DBU | THF | 50 | 72 |

| 6 | DDQ | Cs2CO3 | THF | 50 | 75 |

| 7 | DDQ | K2CO3 | THF | 50 | 81 |

Asymmetric Synthesis of Chiral 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Derivatives

The asymmetric synthesis of chiral derivatives of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- has been successfully achieved through organocatalytic asymmetric aldol reactions. This approach involves the reaction of 5,6-dimethylisatin with a ketone in the presence of a chiral organocatalyst to produce a 3-substituted-3-hydroxy-5,6-dimethyloxindole derivative with a high degree of enantioselectivity.

One notable study demonstrated the use of a carbohydrate-derived amino alcohol as an efficient organocatalyst for the asymmetric aldol reaction between various isatin derivatives and ketones. Within the substrate scope of this study, 5,6-dimethylisatin was reacted with acetone (B3395972) to yield the corresponding chiral 3-hydroxy-3-(2-oxopropyl)-5,6-dimethyloxindole. The reaction proceeded in high yield and with moderate enantioselectivity.

The detailed research findings for this specific transformation are summarized in the table below:

| Entry | Isatin Derivative | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5,6-dimethylisatin | Acetone | Carbohydrate-derived amino alcohol | Acetone | 72 | 96 | 62 |

This methodology provides a direct route to enantioenriched 3-hydroxy-2-oxindole derivatives bearing a quaternary stereocenter at the C3 position. The carbohydrate-derived amino alcohol catalyst plays a crucial role in inducing chirality by forming a chiral enamine intermediate with the ketone, which then attacks the carbonyl group of the isatin in a stereocontrolled manner. The moderate enantioselectivity observed suggests that while the catalyst is effective, further optimization of the catalyst structure or reaction conditions could lead to even higher levels of stereocontrol for this specific substrate.

The successful application of this organocatalytic method to 5,6-dimethylisatin highlights the versatility of this approach for the synthesis of a range of substituted chiral oxindole derivatives. These chiral building blocks are of significant interest due to their potential applications in medicinal chemistry and natural product synthesis.

Reactivity and Reaction Mechanisms of 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl

Electrophilic Aromatic Substitution Reactions on the Indol-2-one (B1256649) Aromatic Ring

The benzene (B151609) ring of 5,6-dimethyloxindole is rendered electron-rich by the cumulative electron-donating effects of the two methyl groups at positions 5 and 6, and the nitrogen atom of the lactam ring. This enhanced nucleophilicity directs electrophiles primarily to the C4 and C7 positions, which are ortho and para to the activating groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. uci.edulibretexts.org For 5,6-dimethyloxindole, the activating groups (-NH- and -CH₃) stabilize the intermediate carbocation when the electrophile attacks the C4 or C7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. For activated rings like 5,6-dimethyloxindole, milder nitrating agents such as nitric acid in acetic anhydride (B1165640) may be employed to avoid over-reaction or oxidative side reactions. researchgate.netsemanticscholar.org The reaction is expected to yield a mixture of 4-nitro- and 7-nitro-5,6-dimethyloxindole. The nitration of related indole (B1671886) systems has been shown to be highly regioselective, often favoring substitution at the 5-position in unsubstituted indoles, but the directing effects of the existing substituents in 5,6-dimethyloxindole are paramount. researchgate.net

Halogenation: Bromination or chlorination can be carried out using elemental bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or in a polar solvent. The reaction will likely produce 4-halo- and/or 7-halo-5,6-dimethyloxindole.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation serve to introduce alkyl and acyl groups, respectively. wikipedia.orgyoutube.com These reactions are catalyzed by Lewis acids like AlCl₃. wikipedia.org The acylation reaction, in particular, is a reliable method for introducing a ketone functionality onto the aromatic ring, which can then be a handle for further synthetic transformations. Due to the activating nature of the oxindole (B195798) ring, these reactions are expected to proceed readily, yielding 4- and/or 7-substituted products. It is important to note that Friedel-Crafts reactions can be sensitive to the presence of the lactam N-H, which can coordinate with the Lewis acid catalyst. N-protection might be necessary in some cases.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 5,6-dimethyloxindole

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5,6-dimethyl-1,3-dihydro-2H-indol-2-one and 7-Nitro-5,6-dimethyl-1,3-dihydro-2H-indol-2-one |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5,6-dimethyl-1,3-dihydro-2H-indol-2-one and 7-Bromo-5,6-dimethyl-1,3-dihydro-2H-indol-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5,6-dimethyl-1,3-dihydro-2H-indol-2-one and 7-Acyl-5,6-dimethyl-1,3-dihydro-2H-indol-2-one |

Nucleophilic Addition and Substitution Reactions at the Lactam Carbonyl

The carbonyl group at the C2 position of the oxindole ring is an electrophilic center, susceptible to attack by nucleophiles. However, its reactivity is somewhat attenuated due to resonance delocalization of the nitrogen lone pair, which imparts amide character to the lactam. Nevertheless, a variety of nucleophilic addition and substitution reactions can occur.

The general mechanism for nucleophilic addition to a carbonyl involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com This intermediate can then be protonated or undergo further reaction.

Reduction to Alcohols: The lactam carbonyl can be reduced to a hydroxyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of 5,6-dimethylindoline-2-ol, which may exist in equilibrium with its tautomeric aldehyde form.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl group. youtube.com The initial product would be a hemiaminal-like intermediate which, upon acidic workup, could lead to various products, potentially including ring-opened structures or rearranged species.

Wittig Reaction: The Wittig reaction allows for the conversion of a carbonyl group to an alkene. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org Reaction of 5,6-dimethyloxindole with a phosphonium (B103445) ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a 2-methylene-5,6-dimethylindoline derivative. This provides a powerful method for C-C bond formation at the C2 position. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate. organic-chemistry.orgwikipedia.org

Condensation Reactions: The C3 methylene (B1212753) group adjacent to the carbonyl is activated and can be deprotonated by a base to form an enolate. This enolate can then participate in condensation reactions with aldehydes and ketones (an aldol-type reaction), such as the Knoevenagel condensation, to form 3-substituted-2-oxindole derivatives. mdpi.com

Table 2: Nucleophilic Reactions at the C2-Carbonyl of 5,6-dimethyloxindole

| Reaction Type | Reagent(s) | Expected Product |

| Reduction | 1. LiAlH₄ 2. H₂O | 5,6-Dimethylindoline |

| Grignard Addition | 1. RMgBr 2. H₃O⁺ | 2-Alkyl-2-hydroxy-5,6-dimethylindoline |

| Wittig Reaction | Ph₃P=CHR | 3-(Alkylidene)-5,6-dimethyl-1,3-dihydro-2H-indol-2-one |

| Aldol (B89426) Condensation | RCHO, Base | 3-(1-Hydroxy-1-alkylmethyl)-5,6-dimethyl-1,3-dihydro-2H-indol-2-one |

Ring-Opening and Ring-Closing Transformations of the 2H-Indol-2-one Skeleton

The lactam ring of 5,6-dimethyloxindole is relatively stable, but can undergo ring-opening reactions under certain conditions.

Hydrolysis: Under strong acidic or basic conditions, the amide bond of the lactam can be hydrolyzed. Basic hydrolysis, for instance with sodium hydroxide, would lead to the formation of the sodium salt of 2-amino-4,5-dimethylphenylacetic acid. Acid-catalyzed hydrolysis would yield the corresponding ammonium (B1175870) salt. This reaction is fundamental to the degradation of the oxindole core. The hydrolysis of β-lactam rings in antibiotics is a well-studied analogy. nih.gov

Transformations that involve ring-closing to form the 5,6-dimethyloxindole skeleton are also synthetically important, often starting from derivatives of 2-nitro- or 2-aminophenylacetic acid. For example, the reduction of a 2-nitro-4,5-dimethylphenylacetic acid derivative followed by spontaneous or catalyzed cyclization is a common route to this oxindole.

Functionalization Reactions at the Nitrogen Atom and Alkyl Substituents of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

The nitrogen atom of the lactam in 5,6-dimethyloxindole is nucleophilic and can participate in substitution reactions. The N-H proton is weakly acidic and can be removed by a suitable base to form an amidate anion, which is a potent nucleophile.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). nih.govrjpbcs.com The reaction follows an SN2 mechanism where the deprotonated nitrogen attacks the alkylating agent. This allows for the introduction of a wide variety of substituents on the nitrogen atom, which can be crucial for modifying the molecule's properties.

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. nih.govd-nb.info N-acylation can also be performed with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This reaction yields N-acyl-5,6-dimethyloxindoles. N-acylation can serve as a method for protecting the nitrogen atom or for introducing specific functional groups.

Table 3: N-Functionalization of 5,6-dimethyloxindole

| Reaction | Reagents | Product |

| N-Alkylation | R-X, Base (e.g., NaH, K₂CO₃) | 1-Alkyl-5,6-dimethyl-1,3-dihydro-2H-indol-2-one |

| N-Acylation | RCOCl, Base (e.g., Pyridine) | 1-Acyl-5,6-dimethyl-1,3-dihydro-2H-indol-2-one |

The two methyl groups on the aromatic ring are generally unreactive. However, under radical conditions, benzylic C-H bonds can be functionalized. For instance, free-radical halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to the bromination of one or both methyl groups, yielding 5-(bromomethyl)-6-methyl- or 5,6-bis(bromomethyl)oxindole derivatives. These halogenated intermediates would be valuable for further synthetic modifications.

Oxidation and Reduction Chemistry of the 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Core

The oxindole core can undergo various oxidation and reduction reactions.

Oxidation: Oxidation of the C3 methylene group is a key reaction of the oxindole scaffold. Strong oxidizing agents can lead to the formation of 5,6-dimethylisatin (5,6-dimethyl-1H-indole-2,3-dione). This transformation introduces a second carbonyl group at the C3 position, creating a highly versatile synthetic intermediate. Reagents like selenium dioxide (SeO₂) or chromium trioxide (CrO₃) are often used for this purpose.

Reduction: The lactam carbonyl can be completely reduced to a methylene group (CH₂) using very strong reducing agents like diborane (B8814927) or by a two-step process involving initial reduction to the alcohol followed by deoxygenation. This would convert 5,6-dimethyloxindole into 5,6-dimethylindoline. As mentioned previously, milder reducing agents like LiAlH₄ can reduce the amide to an amine, leading to 5,6-dimethylindoline.

Radical Reactions Involving 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

No specific studies on the radical reactions of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- have been identified. Research on structurally related compounds, such as 5,6-dihydroxyindole, indicates that the indole nucleus can undergo one-electron oxidation to form semiquinone radicals. rsc.org The reactivity of these radicals, including their decay and interaction with other molecules, has been studied using techniques like pulse radiolysis. rsc.org However, the presence of dimethyl groups at the 5 and 6 positions, as opposed to hydroxyl groups, would significantly alter the electronic properties and, consequently, the radical reactivity. The electron-donating nature of the methyl groups might influence the stability of any potential radical intermediates, but without experimental data, any discussion remains speculative.

Photochemical and Electrochemical Transformations of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

There is a lack of published research on the photochemical and electrochemical transformations specifically involving 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-.

Photochemical studies on related dihydroxyindoles have explored their excited-state reaction paths and energy profiles, which are relevant to the photoprotective functions of melanin (B1238610). tum.de These studies, however, focus on the role of the hydroxyl groups and their potential for hydrogen atom transfer, a pathway not available to the dimethyl-substituted compound.

Similarly, while the electrochemical behavior of various biologically important indole derivatives has been reviewed, specific data for 5,6-dimethyloxindole is absent. researchgate.net General electrochemical studies on indoles show that the indole ring can be electroactive, undergoing oxidation to form dimers and trimers. researchgate.net The specific oxidation potentials and reaction pathways would be highly dependent on the substitution pattern, and no such data is available for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-.

Detailed Mechanistic Investigations of Key Reactions

Given the absence of reported key reactions for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, no detailed mechanistic investigations have been found. The following subsections, therefore, represent a general framework for the types of studies that would be necessary to elucidate the reaction mechanisms of this compound, should such reactions be developed in the future.

Kinetic Studies and Rate Law Determination

No kinetic studies or rate law determinations for reactions involving 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- have been published. Such studies are fundamental to understanding reaction mechanisms, as they provide information about the reaction order with respect to each reactant and can help to identify the rate-determining step.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. For 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, no such intermediates have been reported in the literature. Spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as trapping experiments, would be necessary to identify any transient species formed during a reaction.

Transition State Analysis

Transition state analysis, often performed using computational chemistry methods, provides insight into the energy barriers of a reaction and the geometry of the transition state. There are no published transition state analyses for any reactions of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-. Such studies would be contingent on the discovery and experimental investigation of reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, the expected molecular formula is C₁₀H₁₁NO.

The theoretical exact mass can be calculated as follows:

Carbon (C): 10 x 12.000000 = 120.000000

Hydrogen (H): 11 x 1.007825 = 11.086075

Nitrogen (N): 1 x 14.003074 = 14.003074

Oxygen (O): 1 x 15.994915 = 15.994915

Total Exact Mass: 161.084064 u

An HRMS experiment, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured m/z value very close to this theoretical mass, confirming the elemental composition. For instance, in positive-ion mode, the protonated molecule [M+H]⁺ would be observed at approximately m/z 162.09189. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental formulas.

| Ion Species | Calculated m/z |

| [M]⁺ | 161.08406 |

| [M+H]⁺ | 162.09134 |

| [M+Na]⁺ | 184.07333 |

| [M+K]⁺ | 200.04727 |

This is an interactive data table. You can sort and filter the data.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups in 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene (B1212753) and methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the five-membered lactam ring is expected in the range of 1680-1720 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the lactam is expected around 1200-1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy.

Aromatic ring breathing modes are often strong in the Raman spectrum.

The C=C and C-H stretching vibrations will also be observable.

The carbonyl stretch is typically weaker in the Raman spectrum compared to the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | 3200-3400 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | > 3000 | > 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | < 3000 | < 3000 | Medium-Strong (IR & Raman) |

| C=O Stretch | 1680-1720 | 1680-1720 | Strong (IR), Weak (Raman) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong (IR & Raman) |

This is an interactive data table. You can sort and filter the data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- is expected to be similar to that of the parent oxindole (B195798), with slight shifts due to the methyl substituents.

The oxindole chromophore typically exhibits two main absorption bands:

A strong absorption band around 250 nm, corresponding to a π → π* transition within the benzene (B151609) ring.

A weaker absorption band at a longer wavelength, around 280-290 nm, which is attributed to another π → π* transition involving the entire conjugated system.

The two methyl groups at the 5 and 6 positions are auxochromes and are expected to cause a slight bathochromic (red) shift of these absorption maxima due to their electron-donating inductive effect. The extent of this shift is generally small for alkyl groups. The solvent used can also influence the position and intensity of the absorption bands.

X-Ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Analysis

The fundamental 1,3-dihydro-2H-indol-2-one (oxindole) core is a planar bicyclic system. The attachment of dimethyl groups at the 5- and 6-positions of the benzene ring is not expected to significantly perturb the planarity of the core structure. The solid-state conformation is largely dictated by intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the packing of the molecules in the crystal lattice.

For instance, in the crystal structure of related 3-substituted 2-oxindole derivatives, the oxindole ring system is observed to be nearly planar. The substituents at the C3 position adopt specific conformations to minimize steric hindrance. In the case of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, the primary conformational considerations would involve the orientation of the hydrogen atoms at the C3 methylene group.

Intermolecular hydrogen bonding is a key feature in the crystal packing of oxindoles. The N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This often leads to the formation of dimeric structures or extended hydrogen-bonded chains within the crystal lattice, contributing to the stability of the solid-state assembly. The presence of the 5,6-dimethyl groups may subtly influence the crystal packing by altering the steric landscape and affecting the efficiency of these intermolecular interactions.

A representative data table for a related substituted oxindole derivative is presented below to illustrate the type of structural information obtained from an X-ray crystallographic study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.453(2) |

| b (Å) | 10.231(3) |

| c (Å) | 12.876(4) |

| α (°) | 90 |

| β (°) | 109.23(1) |

| γ (°) | 90 |

| Volume (ų) | 1048.9(5) |

| Z | 4 |

Note: The data presented in this table is for a representative substituted oxindole and is intended for illustrative purposes only, as the crystal structure for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- is not available.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. For these techniques to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image.

The parent compound, 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, is itself achiral as it possesses a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. However, the introduction of a stereocenter, most commonly at the C3 position of the oxindole ring, would render the molecule chiral, making it amenable to analysis by chiroptical methods. The synthesis of chiral 3-substituted oxindole derivatives is a significant area of research in medicinal and synthetic chemistry, as the stereochemistry at this position often dictates the biological activity.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is a plot of this differential absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. A positive or negative peak in the CD spectrum, known as a Cotton effect, corresponds to an electronic transition within a chromophore that is in a chiral environment. The sign and magnitude of the Cotton effect can provide valuable information about the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the optical rotation of a chiral substance with the wavelength of light. An ORD spectrum is a plot of the specific rotation ([α]) against the wavelength. The spectrum also exhibits Cotton effects in the regions of absorption, which are directly related to the CD signals through the Kronig-Kramers transforms.

For a hypothetical chiral derivative of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, such as one with a substituent at the C3 position, CD and ORD spectroscopy would be invaluable for:

Determination of Absolute Configuration: By comparing the experimental CD or ORD spectrum with that of a reference compound of known stereochemistry or with theoretical calculations, the absolute configuration (R or S) of the chiral center can be assigned.

Conformational Analysis: The chiroptical properties of a molecule are highly sensitive to its conformation. Changes in the CD or ORD spectrum can be used to study conformational equilibria in solution.

Monitoring Stereoselective Reactions: These techniques can be used to determine the enantiomeric excess (ee) of a product from an asymmetric synthesis.

While no specific chiroptical data for derivatives of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- are available, the table below illustrates the type of data that would be obtained from such a study on a chiral oxindole derivative.

| Technique | Wavelength (nm) | Molar Ellipticity ([θ]) or Specific Rotation ([α]) |

| CD | 290 | +5.2 x 10³ |

| CD | 254 | -8.1 x 10³ |

| ORD | 310 | +1200 |

| ORD | 270 | -2500 |

Note: The data in this table is hypothetical and serves to illustrate the nature of chiroptical measurements for a chiral oxindole derivative.

Computational and Theoretical Chemistry Studies of 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about the electronic nature and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for determining optimized molecular geometry, electronic structure, and energetic properties of organic molecules like 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-.

DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. While specific DFT studies focused solely on 5,6-dimethyloxindole are not widely published, analyses of closely related structures, such as 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivatives, demonstrate the utility of this approach. researchgate.netmdpi.com For instance, geometry optimization is typically performed using functionals like B3LYP with a basis set such as 6-311G(d,p). mdpi.com Such calculations would reveal the planarity of the fused ring system and the orientation of the methyl substituents.

Electronic structure analysis through DFT yields critical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. chemrevlett.com A smaller gap suggests higher reactivity. DFT also allows for the mapping of the Molecular Electrostatic Potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting sites of interaction. researchgate.net

Table 1: Illustrative Energetic and Electronic Properties Calculable via DFT

| Parameter | Description | Typical Method | Significance |

|---|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | B3LYP/6-311G(d,p) | Provides a baseline for calculating reaction energies and stability. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | B3LYP/6-311G(d,p) | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | B3LYP/6-311G(d,p) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between ELUMO and EHOMO. | Calculated from orbital energies | Reflects chemical reactivity and kinetic stability. |

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a greater computational cost than DFT. researchgate.net

For a molecule like 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, ab initio calculations can be used to:

Benchmark DFT Results: High-level ab initio calculations, such as CCSD(T), can serve as a "gold standard" to validate the accuracy of more computationally efficient DFT functionals for predicting geometries and energies.

Calculate Excited States: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can accurately predict the energies and properties of electronic excited states, which is essential for understanding the molecule's photophysical behavior.

Determine Thermochemical Data: Ab initio methods can be used to compute highly accurate enthalpies of formation, bond dissociation energies, and other thermochemical properties that are critical for understanding reaction thermodynamics.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. youtube.com This technique provides a dynamic view of conformational changes and intermolecular interactions, which is particularly valuable for understanding how a molecule like 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- might interact with biological targets such as proteins.

Studies on related isatin (B1672199) derivatives, including 5-methylisatin (B515603), have successfully used MD simulations to explore their binding stability within enzyme active sites. nih.gov In a typical MD simulation protocol, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to simulate the system's evolution over a period, often nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating conformational stability. ekb.eg

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. ekb.eg

Radius of Gyration (Rg): Represents the compactness of the molecule's structure over the simulation time.

Intermolecular Interactions: MD simulations can track the formation and lifetime of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the molecule and a binding partner. nih.gov

| SASA | Calculates the Solvent Accessible Surface Area. | Indicates changes in the molecule's exposure to the solvent, often related to binding events. |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental data.

IR Spectroscopy: DFT calculations can predict vibrational frequencies. mdpi.com The computed frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, yielding a theoretical IR spectrum that can be compared directly with experimental data. A study on a 5,6-dimethyl-substituted benzimidazole (B57391) derivative showed good agreement between vibrational frequencies calculated with the B3LYP/6-311G(d,p) method and the experimental FT-IR spectrum. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.com This method calculates the excitation energies (corresponding to wavelength) and oscillator strengths (corresponding to absorption intensity).

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). uncw.edugithub.io Theoretical predictions, when benchmarked and properly scaled, can help assign ambiguous signals in experimental spectra and distinguish between potential isomers. researchgate.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous 5,6-dimethyl Heterocyclic System mdpi.com

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 3106 | 3126 | C-H vibration (aromatic ring) |

| IR Frequency (cm⁻¹) | 1255 | 1261 | C-O vibration |

| UV-Vis λmax (nm) | 245 | 252 | π → π* transition |

| UV-Vis λmax (nm) | 378 | 339 | n → π* transition |

Reaction Pathway and Transition State Analysis through Computational Modeling

Computational modeling is a critical tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. The isatin scaffold, from which 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- is derived, is known to participate in a variety of chemical reactions, including aldol (B89426) condensations, Friedel-Crafts reactions, and cycloadditions. nih.govirapa.org

To study a potential reaction, computational chemists use methods like DFT to:

Optimize Geometries: The structures of the reactants, products, and any intermediates are fully optimized.

Locate Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Specialized algorithms are used to find the TS structure connecting reactants and products.

Verify Transition States: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is the primary determinant of the reaction rate.

Construct Reaction Energy Profile: By calculating the relative energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction pathway can be constructed, providing a detailed mechanistic picture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions and Properties of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogs of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, QSAR can be a powerful tool to predict their properties and guide the synthesis of new, more potent molecules.

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.govut.ac.ir

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). A robust model will have high statistical quality, often measured by the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

QSAR studies on various isatin derivatives have successfully identified key structural features responsible for their anti-cancer and antiviral activities. nih.govnih.gov Such models can predict the activity of unsynthesized analogs of 5,6-dimethyloxindole, thereby prioritizing synthetic efforts.

Table 4: Common Descriptor Classes in QSAR Models of Isatin Analogs

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular weight, number of rings, number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological | Connectivity indices (e.g., Wiener index, Kier & Hall indices) | Describes the atomic connectivity and branching of the molecule. |

| Geometric (3D) | Molecular surface area, volume, principal moments of inertia | Encodes information about the molecule's size and shape. |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Describes the electronic properties and reactivity of the molecule. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental framework in computational chemistry for predicting the reactivity and kinetic stability of a molecule. This analysis primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.

The presence of electron-donating methyl groups at the 5 and 6 positions of the indol-2-one (B1256649) ring is expected to influence the energies of the frontier orbitals. Generally, electron-donating substituents tend to raise the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO energy can be less pronounced but often also results in a slight increase. The net effect on the HOMO-LUMO gap is typically a reduction, suggesting an increase in chemical reactivity compared to the unsubstituted isatin.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more detailed picture of the molecule's reactivity profile.

Table 1: Calculated Reactivity Descriptors for Related Isatin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Ionization Potential (I) | Electron Affinity (A) | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) |

|---|---|---|---|---|---|---|---|---|

| Isatin | -6.78 | -2.86 | 3.92 | 6.78 | 2.86 | 4.82 | 1.96 | 0.51 |

Data is derived from a DFT study on substituted isatins and is presented here to infer trends for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-. The values for 5-Methylisatin are used as a proxy. uokerbala.edu.iquokerbala.edu.iq

The data for 5-methylisatin shows a decrease in the HOMO-LUMO gap compared to the parent isatin, indicating increased reactivity. uokerbala.edu.iquokerbala.edu.iq It is plausible that the addition of a second methyl group at the 6-position in 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- would further enhance this effect. The lower ionization potential of 5-methylisatin suggests it is more easily oxidized than isatin. The chemical hardness (η) is a measure of resistance to change in electron distribution, and its lower value for the methylated derivative further supports the notion of higher reactivity. uokerbala.edu.iquokerbala.edu.iq

Aromaticity and Electronic Delocalization Studies within the Indol-2-one Ring System

The aromaticity of the indol-2-one ring system is a complex feature influenced by the fusion of the benzene (B151609) and pyrrolidinone rings. Aromaticity is a key determinant of a molecule's stability, reactivity, and magnetic properties. Computational methods provide powerful tools to quantify the degree of aromaticity and to visualize the electronic delocalization within a molecule. Common computational indices used for this purpose include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS values are calculated at specific points in space, typically at the center of a ring, to probe the induced magnetic field that is characteristic of aromatic (negative NICS values) or antiaromatic (positive NICS values) systems. The HOMA index, on the other hand, evaluates aromaticity based on the geometric criterion of bond length equalization, with a value of 1 indicating a fully aromatic system like benzene.

Specific computational studies on the aromaticity and electronic delocalization of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- have not been identified in the reviewed literature. However, general principles of substituent effects on aromatic systems can be applied to predict the influence of the two methyl groups.

Applications and Advanced Materials Science Incorporating 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl Scaffolds

Development of Novel Organic Materials and Polymers

The unique electronic and structural characteristics of the oxindole (B195798) scaffold make it a promising building block for a new generation of organic materials and polymers. Researchers are actively exploring its incorporation into functional materials for a range of advanced applications.

Optoelectronic and Photonic Materials Featuring 2H-Indol-2-one Derivatives

Derivatives of the 2H-indol-2-one (oxindole) core are gaining attention in the field of organic electronics due to their inherent chromophoric properties and tunable electronic characteristics. The incorporation of isoindigo, a dimer of oxindole, into π-conjugated polymers has led to materials utilized in organic photovoltaics. nih.gov Furthermore, pyrazine-fused isoindigo dyes have been identified as promising building blocks for the construction of donor-acceptor conjugated polymers for optoelectronic applications. nih.gov

The functionalization of the oxindole ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic semiconductors. rsc.org For instance, bis-isatin based polymers have been synthesized where the energy levels can be adjusted by introducing cyano substitutions on the vinyl linkers, leading to materials with p-type or ambipolar charge transport properties for organic field-effect transistors (OFETs). rsc.org Isomerically pure oxindole-terminated quinoids have also been developed for n-type organic thin-film transistors. researchgate.net The amide group within the oxindole structure is speculated to not only act as an electron acceptor but also to direct electron injection through chelation to titanium dioxide surfaces in dye-sensitized solar cells. researchgate.net

Below is a table summarizing key research findings on oxindole derivatives in optoelectronic applications:

| Derivative Class | Application | Key Findings |

|---|---|---|

| Isoindigo-containing π-conjugated polymers | Organic Photovoltaics | Demonstrates potential as a building block for photovoltaic materials. nih.gov |

| Pyrazine-fused isoindigo dyes | Optoelectronic Polymers | Promising for constructing donor-acceptor conjugated polymers. nih.gov |

| Bis-isatin based polymers | Organic Field-Effect Transistors (OFETs) | Tunable HOMO/LUMO energy levels allow for p-type or ambipolar charge transport. rsc.org |

| Isomerically pure oxindole-terminated quinoids | n-Type Organic Thin-Film Transistors | Isomeric purity leads to more ordered molecular packing and higher electron mobilities. researchgate.net |

Polymer Chemistry: Incorporation of 2H-Indol-2-one Moieties into Polymer Backbones

The incorporation of 2H-indol-2-one moieties into polymer backbones is a strategy to impart desirable thermal, mechanical, and electronic properties to the resulting materials. Polyimides, a class of high-performance polymers known for their thermal stability, have been synthesized using isatin (B1672199) derivatives. ijsr.net These polymers, which feature aromatic and heterocyclic rings in their main chains, are valuable as heat-resistant organic materials. ijsr.net

Research has also explored the synthesis of polymers based on isatin and derivatives of bisphenol for applications such as gas separation membranes. lu.seresearchgate.net While some of these polymers were found to be brittle, the work highlights the potential of the isatin scaffold in creating polymers with specific functional properties. lu.se The synthesis of polyamides has also been achieved through the reaction of isatin with various polymers like poly acryloyl chloride. ijsr.net

The following table details examples of polymers incorporating the 2H-indol-2-one moiety:

| Polymer Type | Monomers | Potential Application | Reference |

|---|---|---|---|

| Polyimides | Isatin derivatives and diamines | High-performance, heat-resistant materials | ijsr.net |

| Functional Semiladder Polymers | Isatin and 4,4′-dihydroxybiphenyl | Gas separation membranes | lu.se |

| Functional Semiladder Polymers | 1-(4-bromobutyl)indoline-2,3-dione and bisphenol AF | Anion exchange membranes | lu.seresearchgate.net |

Self-Assembled Systems and Supramolecular Chemistry

The hydrogen bonding capabilities of the 2H-indol-2-one scaffold are central to its application in supramolecular chemistry and the formation of self-assembled systems. The isatin molecule, a close structural relative, has been shown to form cyclic pentamers on gold surfaces, stabilized by a combination of N–H···O and C–H···O hydrogen bonds. acs.org Density functional theory calculations have revealed that the C–H···O hydrogen bond plays a crucial role in the stability of these pentameric structures. acs.org

This propensity for self-assembly through hydrogen bonding is a key feature that can be exploited in the design of more complex supramolecular architectures. The ability to form predictable, ordered structures is fundamental to the development of molecular electronics, sensors, and other advanced materials where precise molecular arrangement is paramount. The hydrogen bonding domain in isatin derivatives has also been identified as a critical factor for their biological activity, suggesting a broader importance of these non-covalent interactions. ualberta.ca

Agrochemical Research and Crop Protection Agents

The inherent biological activity of the 2H-indol-2-one skeleton has made it an attractive starting point for the development of novel agrochemicals. Research in this area focuses on creating derivatives with potent and selective herbicidal, insecticidal, and fungicidal properties.

Design and Synthesis of Herbicides Derived from the 2H-Indol-2-one Skeleton

The oxidation of isatin yields isatoic anhydride (B1165640), a compound that is widely employed in the production of herbicides. nih.govwikipedia.org This highlights the foundational role of the isatin/oxindole core in the synthesis of herbicidally active molecules. While direct studies on 2H-indol-2-one, 1,3-dihydro-5,6-dimethyl- as a herbicide are not prominent, structure-activity relationship (SAR) studies on related compounds provide valuable insights for the design of new herbicidal agents.

For instance, studies on small methyl ketone herbicides have identified indole (B1671886) derivatives, such as 3-acetylindole, as highly active compounds that suppress plant growth at low concentrations. researchgate.net These findings suggest that the indole nucleus, a key component of the 2H-indol-2-one structure, is a critical pharmacophore for herbicidal activity. The development of SAR models for various classes of herbicides, such as sulfonylureas, helps in the rational design of more potent and selective compounds. researchgate.net

Insecticides and Fungicides Based on 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Derivatives

The 2H-indol-2-one scaffold has demonstrated significant potential in the development of fungicides. Isatin derivatives have shown potent antifungal activity against a range of plant pathogenic fungi, including Candida and Aspergillus species. periodicodimineralogia.itresearchgate.net These compounds are thought to act by targeting critical fungal pathways, such as enzyme inhibition and the disruption of membrane integrity. periodicodimineralogia.it The broad-spectrum activity of these derivatives offers a promising alternative for managing fungal infections, especially in cases of resistance to existing fungicides. periodicodimineralogia.it

Computational studies have been employed to identify isatin derivatives with potential as inhibitors of fungal enzymes, such as sterol 14-alpha demethylase in black fungus. proquest.comnih.gov Furthermore, synthesized isatin derivatives have been evaluated for their antifungal activity against various rice fungi, with some compounds showing significant mycelium inhibition. researchgate.net The 3-hydroxy-2-oxindole structural unit, found in a number of bioactive molecules, has also been a focus for the synthesis of derivatives with antifungal properties against plant pathogenic fungi. mdpi.com

The following table summarizes research findings on the fungicidal activity of 2H-indol-2-one derivatives:

| Derivative Class | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Isatin derivatives | Candida and Aspergillus species | Exhibit potent, broad-spectrum antifungal activity. periodicodimineralogia.it | periodicodimineralogia.it |

| Isatin sulfonamide derivatives | Black fungus (in silico) | Show high docking affinity with sterol 14-alpha demethylase. proquest.comnih.gov | proquest.comnih.gov |

| 3-(2-Oxo-2-phenylethylidene) indolin-2-one | Rice fungi (Helminthosporium oryzae, Rhizoctonia solani, Fusarium moniliforme) | Demonstrated significant mycelium inhibition. researchgate.net | researchgate.net |

Catalysis and Ligand Design